3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. Chemical properties might include reactivity, acidity or basicity, and stability .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
Synthetic Intermediates : Compounds with bromo-fluorophenyl groups, similar to "3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one", are valuable intermediates in organic synthesis. They can be used for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl has been described as a key intermediate for manufacturing anti-inflammatory materials (Qiu et al., 2009).
Drug Design and Development : Bromine and fluorine atoms are frequently incorporated into drug molecules to enhance their pharmacokinetic properties, such as stability, bioavailability, and receptor binding affinity. The presence of a diazaspiro[4.4]nonan-2-one scaffold within a compound suggests potential for CNS activity, given the structural resemblance to known psychoactive substances. Such frameworks are often explored in the context of developing new therapeutic agents with unique modes of action.
Environmental Science and Toxicology
- Environmental Persistence and Toxicity : Brominated and fluorinated organic compounds are of environmental concern due to their potential persistence and bioaccumulation. Research on the microbial degradation of polyfluoroalkyl chemicals indicates the environmental fate and challenges associated with the breakdown of such substances (Liu & Mejia Avendaño, 2013). Understanding the degradation pathways and environmental impact of bromo-fluorophenyl-containing compounds like "3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one" is crucial for assessing their safety and regulatory compliance.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O/c14-8-3-4-9(10(15)7-8)11-12(18)17-13(16-11)5-1-2-6-13/h3-4,7,11,16H,1-2,5-6H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBWGOVZKOZNBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(C(=O)N2)C3=C(C=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one |
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